

Maltitol's Impact on Gut Microbiota Composition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol, a sugar alcohol (polyol) used as a sugar substitute, is incompletely digested in the upper gastrointestinal tract, leading to its fermentation by the colonic microbiota. This process significantly influences the composition and metabolic output of the gut microbiome, with potential implications for host health. This technical guide provides an in-depth analysis of the current scientific evidence on **maltitol**'s effects on gut microbiota, focusing on quantitative data from human clinical trials and detailed experimental methodologies.

Quantitative Impact on Gut Microbiota Composition

Human intervention studies have demonstrated that **maltitol** consumption can modulate the gut microbiota, leading to an increase in beneficial bacterial populations. The most consistently reported changes are the increases in the abundance of Bifidobacterium and Lactobacillus species.

Table 1: Changes in Fecal Microbial Populations Following Maltitol Consumption in Healthy Human Volunteers



Interven tion Group	Duratio n	Daily Dose of Maltitol	Baselin e (log10 cells/g feces) (Mean ± SD)	Post- Interven tion (log10 cells/g feces) (Mean ± SD)	Change from Baselin e	P-value	Referen ce
Bifidobac terium							
Maltitol (MTL)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	8.8 ± 0.6	9.2 ± 0.5	+0.4	<0.05	Beards et al. (2010)
Maltitol + Polydextr ose (PDX)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	8.7 ± 0.7	9.5 ± 0.4	+0.8	<0.001	Beards et al. (2010)
Maltitol + Resistant Starch (RS)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	8.9 ± 0.5	9.4 ± 0.4	+0.5	<0.01	Beards et al. (2010)
Sucrose (Control)	6 weeks	N/A	8.9 ± 0.6	8.9 ± 0.6	0.0	NS	Beards et al. (2010)



Lactobaci Ilus							
Maltitol (MTL)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	7.9 ± 0.8	8.1 ± 0.7	+0.2	NS	Beards et al. (2010)
Maltitol + Polydextr ose (PDX)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	7.8 ± 0.9	8.5 ± 0.6	+0.7	<0.001	Beards et al. (2010)
Maltitol + Resistant Starch (RS)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	8.0 ± 0.7	8.2 ± 0.6	+0.2	NS	Beards et al. (2010)
Sucrose (Control)	6 weeks	N/A	8.1 ± 0.8	8.0 ± 0.7	-0.1	NS	Beards et al. (2010)

NS: Not Significant

Impact on Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)

The fermentation of **maltitol** by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are key metabolic products with various physiological roles. The primary



SCFAs produced are acetate, propionate, and butyrate. Studies have shown that **maltitol** consumption can alter the fecal concentrations of these SCFAs.

Table 2: Changes in Fecal Short-Chain Fatty Acid (SCFA)
Concentrations Following Maltitol Consumption in
Healthy Human Volunteers



Interve ntion Group	Durati on	Daily Dose of Maltito	SCFA	Baseli ne (mmol/ kg feces) (Mean ± SD)	Post- Interve ntion (mmol/ kg feces) (Mean ± SD)	Chang e from Baseli ne	P- value	Refere nce
Maltitol + Polydex trose (PDX)	6 weeks	22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)	Propion ate	18.3 ± 5.2	25.1 ± 6.8	+6.8	<0.01	Beards et al. (2010)
Butyrat e	15.9 ± 4.9	22.3 ± 7.1	+6.4	<0.01	Beards et al. (2010)			
Acetate	45.2 ± 10.1	48.9 ± 11.3	+3.7	NS	Beards et al. (2010)	-		
Sucros e (Control	6 weeks	N/A	Propion ate	19.1 ± 5.8	18.8 ± 5.5	-0.3	NS	Beards et al. (2010)
Butyrat e	16.5 ± 5.1	16.2 ± 4.8	-0.3	NS	Beards et al. (2010)			
Acetate	46.1 ± 10.5	45.9 ± 10.2	-0.2	NS	Beards et al. (2010)	-		



NS: Not Significant

Experimental Protocols Human Volunteer Study (Beards et al., 2010)

- Study Design: A single-center, randomized, parallel-group, double-blind, placebo-controlled study.
- Participants: 40 healthy volunteers (20 male, 20 female; mean age 28.5 years; mean BMI 23.4 kg/m²). Exclusion criteria included gastrointestinal disorders, recent antibiotic use, and consumption of prebiotic or probiotic supplements.
- Intervention: Participants were randomly assigned to one of four groups to consume 50g of chocolate daily for 6 weeks, containing:
 - Sucrose (control)
 - Maltitol (MTL)
 - Maltitol and Polydextrose (PDX)
 - **Maltitol** and Resistant Starch (RS) The daily dose of the non-digestible carbohydrates was increased every two weeks (22.8 g/day for weeks 1-2, 34.2 g/day for weeks 3-4, and 45.6 g/day for weeks 5-6).
- Fecal Sample Collection and Analysis: Fecal samples were collected at baseline and after the 6-week intervention period.
 - Microbiota Analysis: Fluorescence in situ hybridization (FISH) with 16S rRNA-targeted oligonucleotide probes was used to enumerate bacterial populations.
 - SCFA Analysis: Gas chromatography was used to determine the concentrations of acetate, propionate, and butyrate.
- Statistical Analysis: Changes from baseline were analyzed using paired t-tests or Wilcoxon signed-rank tests. Between-group differences were assessed using ANCOVA.



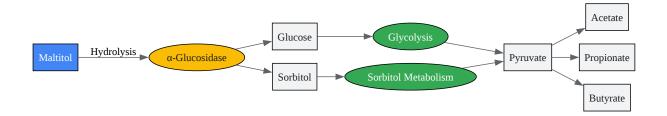
Signaling Pathways and Metabolic Workflows

The metabolism of **maltitol** by gut bacteria involves several enzymatic steps, leading to the production of SCFAs. While the complete pathways for all bacterial species are not fully elucidated, the general routes are understood.

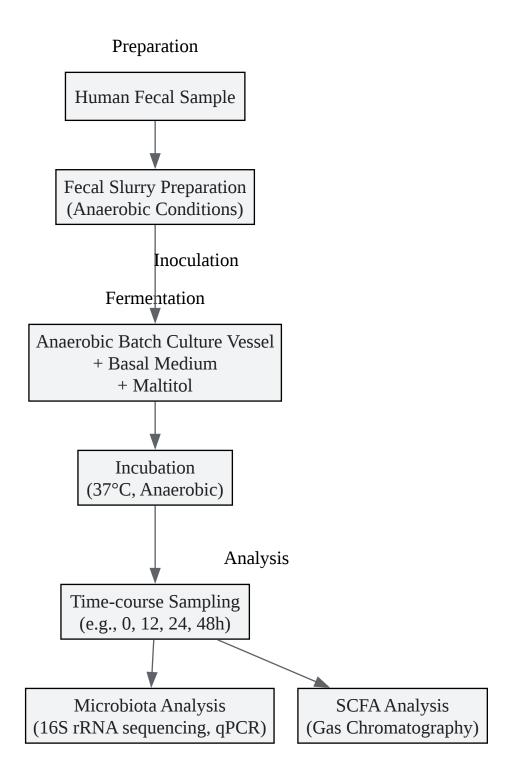
Maltitol Fermentation Pathway

Maltitol, a disaccharide alcohol, is first hydrolyzed into glucose and sorbitol. These monosaccharides are then fermented through various pathways depending on the bacterial species.

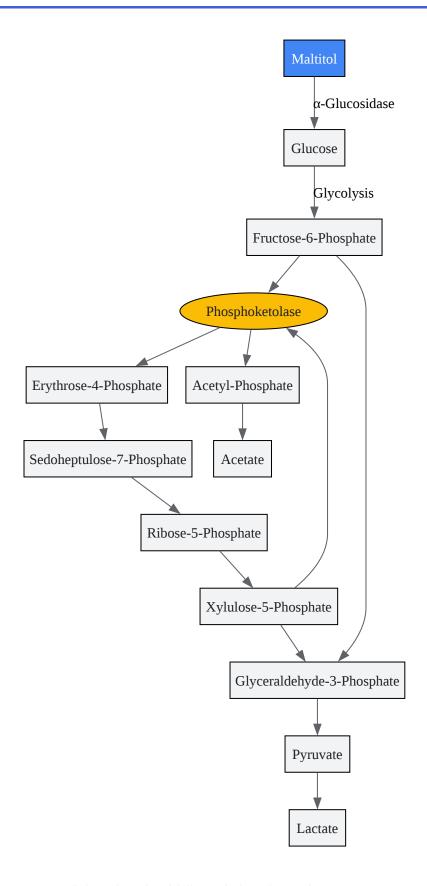












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